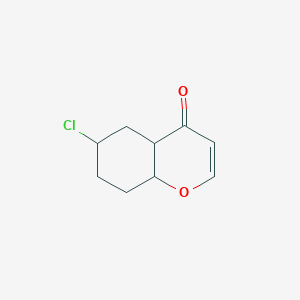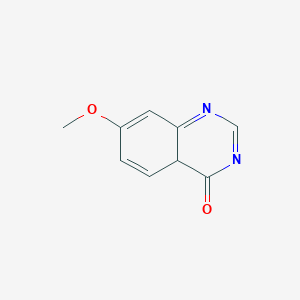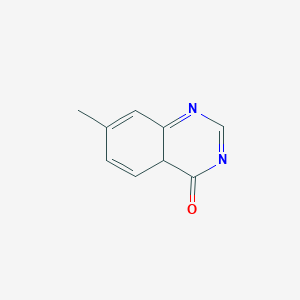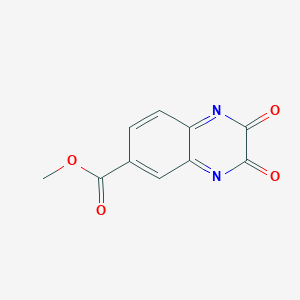
Methyl 2,3-dioxoquinoxaline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-dioxoquinoxaline-6-carboxylate is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a quinoxaline ring with two keto groups at positions 2 and 3 and a carboxylate ester group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-dioxoquinoxaline-6-carboxylate typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone. One efficient method for synthesizing quinoxaline derivatives, including this compound, involves using titanium silicate (TS-1) as a catalyst. The reaction is carried out in methanol at room temperature, providing excellent yields .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of recyclable catalysts and solvent-free conditions to enhance efficiency and reduce environmental impact. The use of microwave irradiation and other advanced techniques can also be employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dioxoquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylate ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Methyl 2,3-dioxoquinoxaline-6-carboxylate has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,3-dioxoquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 2,3-dichloroquinoxaline-6-carboxylate: Similar in structure but contains chlorine atoms at positions 2 and 3 instead of keto groups.
Quinoxaline-2,3-dicarboxylic acid: Lacks the ester group and has carboxylic acid groups at positions 2 and 3.
Uniqueness: Methyl 2,3-dioxoquinoxaline-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both keto and ester groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H6N2O4 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
methyl 2,3-dioxoquinoxaline-6-carboxylate |
InChI |
InChI=1S/C10H6N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3 |
InChI Key |
XSNJDTDYPOTEIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC(=O)C(=O)N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


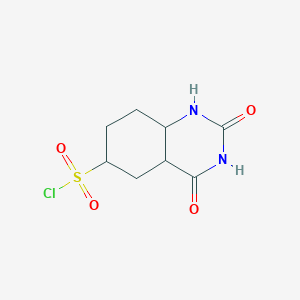
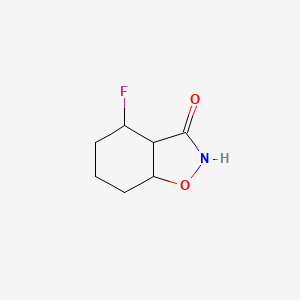
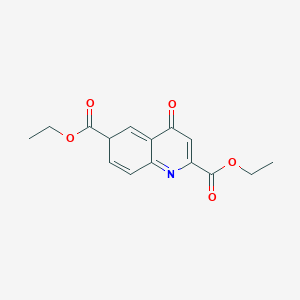
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1-methyl-](/img/structure/B15134582.png)
![ethyl 5-methyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15134597.png)

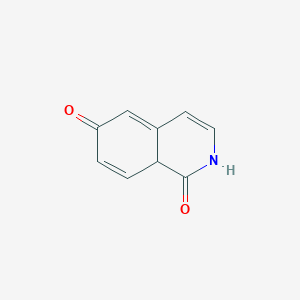


![2-[(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B15134623.png)
![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one](/img/structure/B15134630.png)
